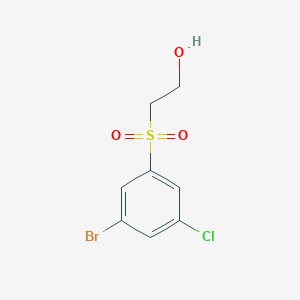

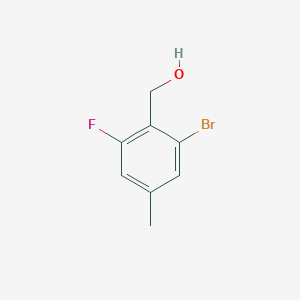

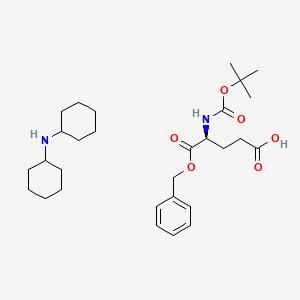

![molecular formula C12H17N3O2S B1383246 (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-98-5](/img/structure/B1383246.png)

(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

説明

科学的研究の応用

Application in Dye-Sensitized Solar Cells

- Scientific Field: Materials Chemistry

- Summary of Application: Thieno[3,4-b]pyrazine based organic sensitizers are used in quasi-solid-state dye-sensitized solar cells . These sensitizers have been designed and synthesized to optimize the lowest unoccupied molecular orbital (LUMO) level of panchromatic sensitizer FNE32 .

- Methods of Application: Different anchoring groups, such as cyanoacrylic acid and carboxylic acid, are attached to the sensitizers to tune the LUMO level . The number of bridged benzene rings has also been optimized .

- Results: The power conversion efficiency of the quasi-solid-state dye-sensitized solar cell (DSSC) based on one of these sensitizers, FNE66, increased by 95% compared to the DSSC based on panchromatic sensitizer FNE32 .

Application in Organic Light-Emitting Diodes (OLEDs)

- Scientific Field: Materials Chemistry

- Summary of Application: Pyrido[2,3-b]pyrazine-based fluorescent materials are used in high-performance OLEDs . These materials are designed to have high photoluminescence quantum efficiency (PLQY) and simple molecular structure for cost-effective multicolor display applications .

- Methods of Application: The band gap of the pyrido[2,3-b]pyrazine family is fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .

- Results: Two thermally activated delayed fluorescence (TADF) molecules were obtained, and the resulting OLEDs exhibited yellow and orange emissions with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively .

Application in Rare-Earth Complexes

- Scientific Field: Inorganic Chemistry

- Summary of Application: Pyrazine functionalization is used to boost the antenna effect in rare-earth complexes . The antenna effect refers to the process where a ligand absorbs light and transfers the energy to the metal center .

- Methods of Application: Pyrazine functionalization renders the antenna linker more electron-rich and with better conjugation, facilitating energy transfer from the linker to the metal .

- Results: This leads to efficient Eu 3+ sensitization .

特性

IUPAC Name |

(4aS,7aR)-4-(pyridin-4-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-1-3-13-4-2-10/h1-4,11-12,14H,5-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNFYXTXDVLEHY-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

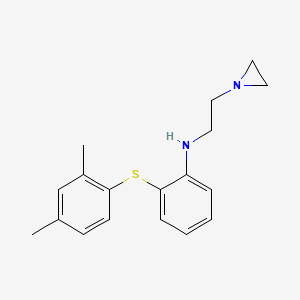

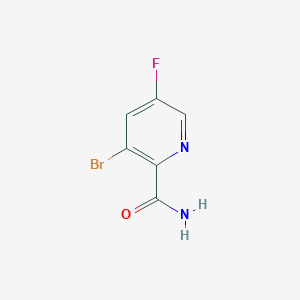

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)

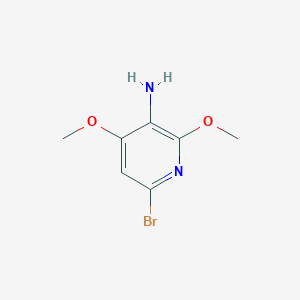

![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)

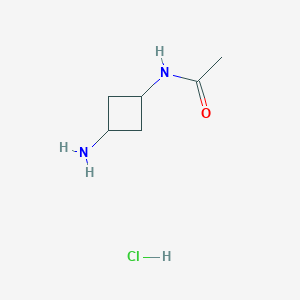

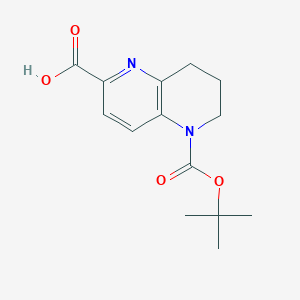

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)